4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide
Description
4-(Diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted at the para position with a diethylsulfamoyl group (-SO₂N(Et)₂) and an N-linked 1,3-dimethylpyrazole moiety.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(2,5-dimethylpyrazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-5-20(6-2)24(22,23)14-9-7-13(8-10-14)16(21)17-15-11-12(3)18-19(15)4/h7-11H,5-6H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMFRNLHXSUWLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specialized equipment to maintain optimal reaction conditions, such as temperature and pressure, to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activity. It may be used as a probe to investigate cellular processes or as a lead compound in drug discovery.
Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Compounds for Comparison:
Elexacaftor (VX-445) : A CFTR modulator featuring a sulfonamide linker, (R)-N-((1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl)-4-(3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl)-2-(2,2,4-trimethylpyrrolidin-1-yl)benzamide .
LMM5 and LMM11 : Antifungal benzamides with sulfamoyl groups:
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
Benzamide Derivatives from : 97358-58-2: N-[4-(2-Fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-N-methylbenzamide. 75790-50-0: 3-tert-Butyl-4,5’-dicyano-6-methyl-2’-bromosalicylanilide .
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Insights
- Elexacaftor’s sulfonamide linker is critical for CFTR binding , suggesting that sulfamoyl groups’ electronic properties (e.g., hydrogen-bonding capacity) are context-dependent.
- Heterocyclic Moieties :
- Substituent Effects :
Key Findings and Implications
- Structure-Activity Relationships (SAR) :
- Diethylsulfamoyl groups balance lipophilicity and solubility, making the target compound a candidate for oral administration.
- Pyrazole vs. oxadiazole cores influence target specificity: pyrazoles are prevalent in kinase inhibitors, while oxadiazoles are common in antimicrobials.
- Contradictions and Gaps :
- The same sulfamoyl group may serve different roles (e.g., CFTR modulation vs. antifungal activity), emphasizing the need for target-specific optimization.
Biological Activity
4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The compound's structure features a pyrazole moiety, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and synthesized data.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 1,3-dimethyl-1H-pyrazole with diethylsulfamoyl chloride and benzoyl chloride. The synthesis typically employs organic solvents such as dichloromethane or chloroform and requires a base like triethylamine to facilitate the reaction.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of activity include:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit potent anticancer effects by modulating pathways involved in cell proliferation and apoptosis. For instance, related pyrazole derivatives have shown to inhibit mTORC1 activity, leading to increased autophagy in cancer cells .
- Anti-inflammatory Effects : The compound may act on inflammatory pathways, providing potential therapeutic benefits in conditions characterized by excessive inflammation. Studies have demonstrated that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory responses and cancer cell signaling pathways. The exact molecular targets remain to be fully elucidated but may include:
- Inhibition of cyclooxygenase (COX) enzymes.
- Modulation of the NF-kB signaling pathway.
- Interaction with the mTOR signaling pathway.
Comparative Biological Activity
To better understand the efficacy of this compound, it is useful to compare its activity with related compounds.
Case Studies
Several case studies have demonstrated the biological activity of pyrazole derivatives similar to this compound:
- Antiproliferative Effects : A study on related pyrazole compounds showed submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds disrupted autophagic flux and modulated mTORC1 activity, indicating a potential for developing new anticancer agents .
- Inhibitory Activity Against Inflammation : Compounds containing similar sulfamoyl groups have been shown to reduce inflammation markers in vitro and in vivo models. These findings support the hypothesis that modifications to the pyrazole structure can enhance anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
